molecular formula C7H9N3O5 B2695315 (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1855889-83-6

(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B2695315
CAS RN: 1855889-83-6
M. Wt: 215.165
InChI Key: ARMICJZRVTWWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound. It is also known as 3-Ethoxy-4-nitro-1H-pyrazole . The compound has a molecular weight of 157.13 .

Scientific Research Applications

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives, closely related to pyrazol-1-yl acetic acids, are synthesized for various applications, including as potential corrosion inhibitors for metals in acidic environments. For instance, pyrazoline derivatives like 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid and 2-(4-(5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid have shown high inhibition efficiency in protecting mild steel against corrosion, with their effectiveness studied through both experimental and theoretical methods (Lgaz et al., 2018).

Molecular Structure Analysis

The molecular and crystal structures of various pyrazole derivatives are of interest for understanding their chemical properties and potential applications. For example, the structure of 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole has been established through X-ray diffraction analysis, highlighting the role of substituted 3-hydroxypyrazoles in the synthesis of complex pyrazole derivatives (Rodinovskaya et al., 2003).

Mechanism of Action

properties

IUPAC Name

2-(3-ethoxy-4-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5/c1-2-15-7-5(10(13)14)3-9(8-7)4-6(11)12/h3H,2,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMICJZRVTWWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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